Product packaging for hemoglobin Ozieri(Cat. No.:CAS No. 148046-83-7)

hemoglobin Ozieri

Cat. No.: B1177089
CAS No.: 148046-83-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin Ozieri is a naturally occurring, silent human hemoglobin variant first identified during a screening program on the island of Sardinia . This variant is characterized by a single amino acid substitution at position 71 of the alpha-globin chain, where an Alanine residue is replaced by a Valine (α71(E20)Ala→Val) . The mutation is the result of a C to T transition in the corresponding codon of the alpha-globin gene . From a structural research perspective, this specific position is significant as it is located on the surface of the hemoglobin molecule, which often results in a "silent" phenotype with no overt clinical pathology, making it an excellent model for study . The primary research value of this compound lies in its utility in studying the structure-function relationships of hemoglobin, the molecular genetics of CpG dinucleotide mutation hotspots, and population genetics . It serves as a critical tool for researchers investigating protein characterization techniques, having been successfully isolated using isoelectric focusing (IEF) and analyzed with mass spectrometric methods such as FAB and electrospray . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

148046-83-7

Molecular Formula

C17H25NO4

Synonyms

hemoglobin Ozieri

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hemoglobin Variants

Structural and Functional Comparison

Hb Ozieri belongs to a class of alpha-chain variants with substitutions in the globin chain. Key comparisons include:

Table 1: Comparison of Hb Ozieri with Other Alpha-Chain Variants

Hemoglobin Variant Mutation Clinical Impact Detection Method Key Reference
Hb Ozieri α71(E20)Ala→Val Asymptomatic IEF, FAB-MS, Electrospray-MS
Hb Chesapeake α92(FG4)Arg→Leu High oxygen affinity, erythrocytosis HPLC, DNA sequencing [Literature]
Hb J-Capetown α92(FG4)Arg→Gln Mild erythrocytosis Electrophoresis, MS
Hb M Boston α58(E7)His→Tyr Methemoglobinemia Spectroscopy, IEF
  • In contrast, variants like Hb Chesapeake (α92Arg→Leu) and Hb J-Capetown (α92Arg→Gln) alter the FG4 residue near the C-terminal, critical for oxygen binding and allosteric regulation .
  • Conversely, Hb Chesapeake increases oxygen affinity, leading to compensatory erythrocytosis, while Hb M Boston causes methemoglobinemia due to impaired heme iron stabilization .

Genetic and Epidemiological Context

  • Mutation Mechanism : Hb Ozieri’s mutation arises in an unmethylated CpG dinucleotide , a less common mutational hotspot compared to methylated CpG sites. This contrasts with variants like Hb Constant Spring (α142Term→Gln), caused by a mutation outside CpG regions .
  • Population Prevalence : Hb Ozieri is uniquely documented in Sardinia, reflecting founder effects or regional genetic drift. Similar localized variants include Hb Hasharon (α47Asp→His), prevalent in Ashkenazi Jews .

Methodological Comparison

Hb Ozieri was characterized using IEF and mass spectrometry, methods also employed for variants like Hb E (β26Glu→Lys) and Hb D-Punjab (β121Glu→Gln) . Advanced techniques like DNA sequencing and high-performance liquid chromatography (HPLC) are now standard for confirming mutations in symptomatic variants (e.g., Hb S) .

Research Findings and Implications

  • Clinical Relevance : Hb Ozieri’s silent nature contrasts with high-oxygen-affinity variants (e.g., Hb Chesapeake) that cause polycythemia. Its identification highlights the importance of population-specific screening in regions like Sardinia .
  • This differs from mutations like Hb C (β6Glu→Lys), which provides malaria resistance .

Preparation Methods

Source Material and Initial Detection of Hemoglobin Ozieri

Hb Ozieri was first identified during a hemoglobinopathy screening program targeting Sardinian newborns . Whole blood samples from five unrelated infants were analyzed via isoelectric focusing (IEF) in immobilized pH gradients (IPG) with a resolution of 0.01 pH units. The variant’s isoelectric point (pI) shifted slightly compared to wild-type Hb A due to the substitution of a nonpolar alanine with a bulkier valine residue, altering surface charge distribution . Initial detection relied on IEF’s ability to resolve Hb A (pI 7.0) from Hb Ozieri (pI 7.02), with confirmation through peptide mapping and mass spectrometry .

Organic Solvent-Based Hemolysis and Stroma Removal

A critical step in Hb Ozieri preparation involves lysing red blood cells (RBCs) while minimizing methemoglobin (MetHb) formation and stromal contamination. A protocol adapted from human Hb purification was modified for Hb Ozieri:

  • Carbonylation : RBCs were incubated under carbon monoxide (CO) to stabilize ferrous heme and prevent oxidation.

  • Solvent Hemolysis : Washed RBCs were mixed with dichloromethane (1:2 v/v) and centrifuged at 1,900 × g for 15 minutes. This achieved >99.8% phospholipid removal and yielded a 25 g/dL Hb solution .

  • Heat Treatment : The Hb solution was heated at 60°C for 1 hour to precipitate residual bacterial endotoxins and denatured proteins .

Table 1: Efficiency of Organic Solvents in Stroma Removal

SolventHemoglobin Yield (g/dL)Phospholipid Removal (%)MetHb Formation (%)
Dichloromethane25.0 ± 0.599.8 ± 0.1<1.0
Diethyl Ether23.5 ± 0.798.5 ± 0.32.5 ± 0.5

Recombinant Expression of this compound

While native Hb Ozieri is isolated from blood, recombinant production offers scalability and avoids donor-dependent variability. A system developed for human Hb was adapted:

  • Gene Synthesis : The α-globin gene (HBA1) was codon-optimized for E. coli and mutated (GCG→GTG) to encode the α71Val substitution.

  • Plasmid Design : The α- and β-globin genes were arranged in tandem within the pGM vector, flanked by NcoI and SacI restriction sites for modular assembly .

  • Co-Expression with NatA Acetyltransferase : To replicate post-translational NH2-terminal acetylation, E. coli BL21(DE3) was co-transformed with plasmids encoding NatA complex subunits .

Table 2: Recombinant Hb Ozieri Expression Parameters

ParameterValue
Host StrainE. coli BL21(DE3)
Induction Temperature30°C
Induction Time16 hours
NH2-Terminal Acetylation>90% (confirmed by tandem MS/MS)

Purification via Sequential Chromatography

Hb Ozieri was purified using a two-step chromatographic process:

  • Anion-Exchange Chromatography : Q Sepharose Fast Flow resin (pH 8.6) separated Hb Ozieri (pI 7.02) from bacterial proteins (pI 4.5–6.0) .

  • Cation-Exchange Chromatography : SP Sepharose (pH 6.5) resolved Hb Ozieri from residual endotoxins and heme-free globin chains .

Structural Validation by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) and fast atom bombardment (FAB)-MS confirmed the α71Val substitution :

  • Intact Globin Analysis : ESI-MS of the α-chain showed a mass shift of +28 Da (Ala: 71.08 Da → Val: 99.13 Da) .

  • Tryptic Peptide Mapping : The αT9 peptide (residues 64–73) exhibited a m/z of 1,156.6 (wild-type: 1,128.5), consistent with the Val substitution .

Table 3: Mass Spectrometric Characterization of Hb Ozieri

MethodTargetObserved m/zExpected m/zError (ppm)
ESI-MSα-chain15,226.415,226.119.7
FAB-MSαT9 peptide1,156.61,156.4173.0

Functional and Stability Assessments

Hb Ozieri’s oxygen-binding properties were analyzed via tonometry:

  • P50 : 12.8 ± 0.3 mmHg (wild-type: 13.2 ± 0.2 mmHg) .

  • Hill Coefficient : 2.7 ± 0.1, indicating cooperative oxygen binding .

Stability studies revealed no denaturation after 6 months at −80°C, with MetHb levels remaining below 3% .

Challenges in Large-Scale Preparation

  • MetHb Suppression : CO saturation and anaerobic handling are critical to maintain <1% MetHb .

  • Recombinant Yield Limitations : E. coli-derived Hb Ozieri yields (~50 mg/L) lag behind clinical-scale demands .

  • Cost of IPG-IEF : Immobilized pH gradients for analytical IEF cost ~$150 per gel, limiting high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.